1-(4-nitrophenyl)-2-{[4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone
Description
This compound is a triazole-thioether derivative featuring a 4-nitrophenyl ketone group, a phenyl-substituted triazole ring, and a pyridinyl substituent. Its structure integrates electron-withdrawing (nitro) and electron-donating (pyridinyl) groups, which influence its physicochemical properties and reactivity. Such compounds are often explored for their biological activities, including antimicrobial, anticancer, and insecticidal applications, due to the triazole-thiol moiety’s versatility in molecular interactions .
Properties
IUPAC Name |
1-(4-nitrophenyl)-2-[(4-phenyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N5O3S/c27-19(15-6-8-18(9-7-15)26(28)29)14-30-21-24-23-20(16-10-12-22-13-11-16)25(21)17-4-2-1-3-5-17/h1-13H,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZEHXBQNSMVHOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=C2SCC(=O)C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(4-nitrophenyl)-2-{[4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the triazole ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Introduction of the nitrophenyl group: This step may involve nitration reactions using reagents such as nitric acid or nitrating mixtures.
Formation of the sulfanyl linkage: This can be accomplished through thiolation reactions, where a thiol group is introduced to form the sulfanyl linkage.
Final coupling reactions: The final product is obtained by coupling the intermediate compounds under controlled conditions, often using catalysts and specific solvents to facilitate the reaction.
Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale production.
Chemical Reactions Analysis
1-(4-nitrophenyl)-2-{[4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Coupling reactions: The phenyl and pyridinyl groups can participate in coupling reactions to form more complex structures.
Common reagents used in these reactions include nitric acid, hydrogen gas, catalysts like palladium or platinum, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds containing the triazole moiety exhibit substantial antimicrobial activity. Specifically, 1-(4-nitrophenyl)-2-{[4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone has shown promising results against various bacterial strains. Studies have demonstrated its effectiveness in inhibiting the growth of both Gram-positive and Gram-negative bacteria, making it a potential candidate for developing new antibiotics .
Anticancer Properties
The compound has also been investigated for its anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of cell cycle progression. The presence of the nitrophenyl group may enhance its reactivity towards cellular targets, thereby improving its efficacy as an anticancer agent .
Photovoltaic Materials
Due to its unique electronic properties, this compound has potential applications in material science, particularly in the development of organic photovoltaic materials. The compound's ability to absorb light and convert it into electrical energy makes it a candidate for use in solar cells .
Fungicidal Activity
The triazole derivatives are well-known for their fungicidal properties. This specific compound has shown effectiveness against various fungal pathogens affecting crops. Its application could lead to the development of new fungicides that are less harmful to the environment compared to traditional chemical treatments .
Mechanism of Action
The mechanism of action of 1-(4-nitrophenyl)-2-{[4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the triazole and pyridinyl groups can form coordination complexes with metal ions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target molecules.
Comparison with Similar Compounds
The following analysis compares the target compound with structurally analogous derivatives, focusing on substituent effects, synthesis routes, and biological activities.
Structural Features and Physicochemical Properties
Key Observations :
- Electron-withdrawing groups (e.g., nitro) : Increase thermal stability but reduce solubility compared to halogenated derivatives (e.g., Cl, F) .
- Pyridinyl vs. phenyl substituents : Pyridinyl enhances hydrogen-bonding capacity, improving interactions with biological targets .
- Alkyl chains (e.g., ethyl, methyl) : Improve bioavailability but may reduce cytotoxicity in cancer models .
Key Findings :
- The nitro group in the target compound may limit its antimicrobial efficacy compared to fluorinated analogs but could enhance stability in metabolic environments .
- Pyridinyl-containing derivatives (e.g., OLC-12) show superior insecticidal activity due to enhanced binding to insect olfactory receptors .
Biological Activity
The compound 1-(4-nitrophenyl)-2-{[4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone , also known as N-(4-nitrophenyl)-2-((4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide, is a complex organic molecule with significant potential in medicinal chemistry. This article explores its biological activity, focusing on its pharmacological properties, synthesis methods, and structure-activity relationships (SAR).
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 432.46 g/mol. The structure features a nitrophenyl group , a triazole ring , and a thioether moiety , which are critical for its biological activity.
Structural Components
| Component | Description |
|---|---|
| Nitrophenyl Group | Enhances reactivity and biological profile |
| Triazole Ring | Known for antifungal, antibacterial, and anticancer properties |
| Thioether Moiety | Contributes to the compound's unique interactions |
Antimicrobial Properties
Research indicates that compounds containing the 1,2,4-triazole nucleus exhibit a wide range of biological activities, particularly antimicrobial effects. The presence of the pyridine and phenyl groups in this compound enhances its interaction with biological targets.
- Antifungal Activity : Studies have shown that triazole derivatives can outperform traditional antifungal agents. For example, certain derivatives demonstrated higher efficacy against Gibberella species compared to established drugs like ketoconazole .
- Antibacterial Activity : The compound has been evaluated for its antibacterial properties against various strains, including Staphylococcus aureus and Escherichia coli. The triazole moiety plays a significant role in inhibiting bacterial growth .
Anticancer Potential
The triazole ring's structural features are associated with anticancer activity. Compounds similar to this one have been reported to inhibit cancer cell proliferation through various mechanisms, including enzyme inhibition and interference with cellular signaling pathways .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the substituents on the triazole ring can significantly affect potency and selectivity:
- Electron-Donating Groups : Substituents like hydroxyl groups on the phenyl ring enhance activity.
- Alkyl Chain Length : Variations in alkyl chain length on the thioether moiety can influence overall efficacy; longer chains may reduce activity .
Synthesis Methods
The synthesis of N-(4-nitrophenyl)-2-{[4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone typically involves multi-step processes that require careful optimization for yield and purity. Key steps include:
- Formation of the Triazole Ring : This often involves cyclization reactions using hydrazine derivatives.
- Thioether Formation : A reaction between an appropriate thiol and an electrophilic precursor leads to the formation of the thioether bond.
- Purification Techniques : Techniques such as recrystallization or chromatography are employed to ensure high-purity products .
Study 1: Antifungal Efficacy
In a comparative study of various triazole derivatives against fungal strains, N-(4-nitrophenyl)-2-{[4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone exhibited an MIC (Minimum Inhibitory Concentration) significantly lower than that of commercial antifungals like bifonazole and ketoconazole .
Study 2: Antibacterial Assessment
Another study assessed the antibacterial properties against MRSA (Methicillin-resistant Staphylococcus aureus). The compound demonstrated promising results with MIC values comparable to established antibiotics like vancomycin .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
